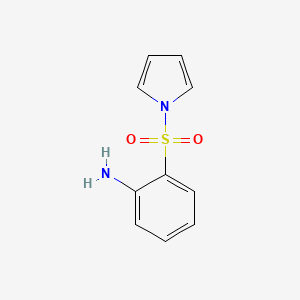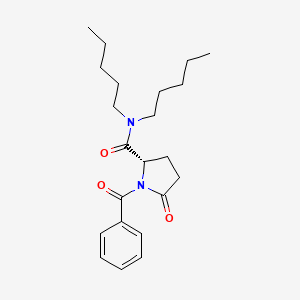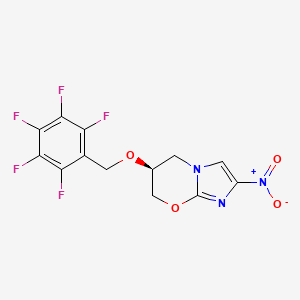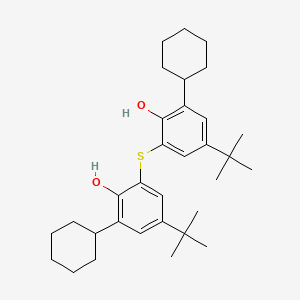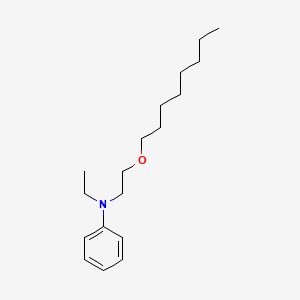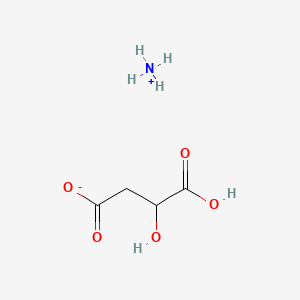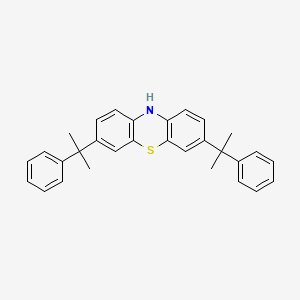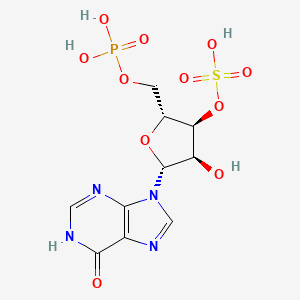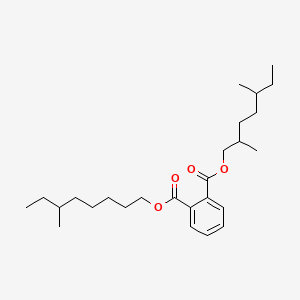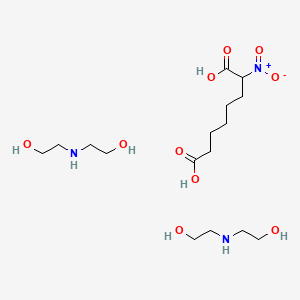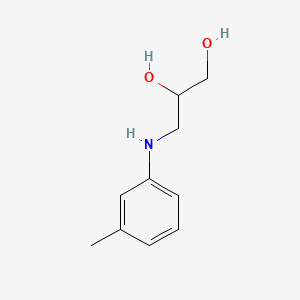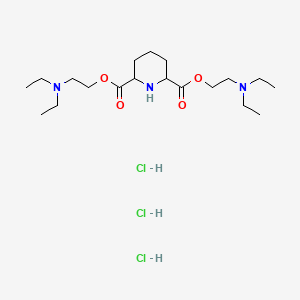
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes piperidine and diethylaminoethyl ester groups, making it a valuable subject of study in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride typically involves the esterification of 2,6-piperidinedicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the trihydrochloride salt in its pure form .
化学反应分析
Types of Reactions
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
作用机制
The mechanism of action of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups facilitate binding to active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,6-Pyridinedicarboxylic acid: Known for its role in coordination chemistry and as a biomarker for certain diseases.
2,5-Pyridinedicarboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Pyridinedicarboxylic acid: Employed in the production of dyes and pigments.
Uniqueness
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride stands out due to its dual ester groups, which enhance its reactivity and binding capabilities. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets .
属性
CAS 编号 |
95945-98-5 |
|---|---|
分子式 |
C19H40Cl3N3O4 |
分子量 |
480.9 g/mol |
IUPAC 名称 |
bis[2-(diethylamino)ethyl] piperidine-2,6-dicarboxylate;trihydrochloride |
InChI |
InChI=1S/C19H37N3O4.3ClH/c1-5-21(6-2)12-14-25-18(23)16-10-9-11-17(20-16)19(24)26-15-13-22(7-3)8-4;;;/h16-17,20H,5-15H2,1-4H3;3*1H |
InChI 键 |
BFBWFTHVZDWHCM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1CCCC(N1)C(=O)OCCN(CC)CC.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


